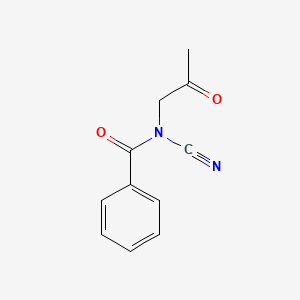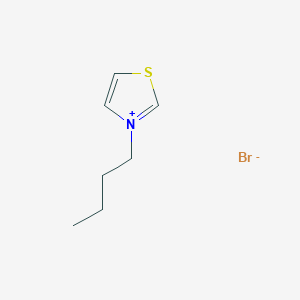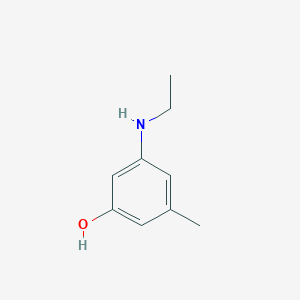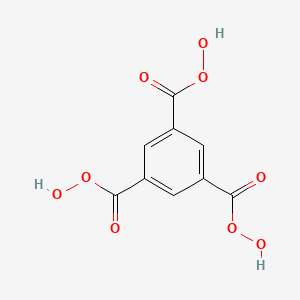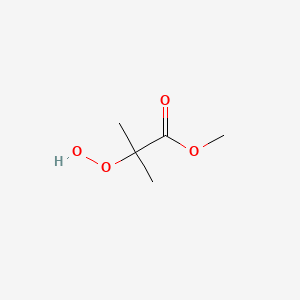
Methyl 2-hydroperoxy-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-hydroperoxy-2-methylpropanoate is an organic compound with the molecular formula C5H10O4. It is a derivative of propanoic acid and features a hydroperoxy group attached to the second carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-hydroperoxy-2-methylpropanoate can be synthesized through the hydroperoxidation of methyl 2-methylpropanoate. The reaction typically involves the use of hydrogen peroxide (H2O2) as the oxidizing agent in the presence of a catalyst, such as sulfuric acid (H2SO4). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the hydroperoxy group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced catalysts and reaction monitoring systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-hydroperoxy-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form more reactive species.
Reduction: The compound can be reduced to form methyl 2-methylpropanoate.
Substitution: The hydroperoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other peroxides in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of more reactive oxygen species.
Reduction: Formation of methyl 2-methylpropanoate.
Substitution: Formation of substituted derivatives of this compound.
Scientific Research Applications
Methyl 2-hydroperoxy-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential effects on biological systems, including its role in oxidative stress and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 2-hydroperoxy-2-methylpropanoate involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications and signaling events. The compound’s effects are mediated through pathways involved in oxidative stress and redox regulation .
Comparison with Similar Compounds
- Methyl 2-hydroxy-2-methylpropanoate
- Methyl 2-methylpropanoate
- Methyl 2-amino-2-methylpropanoate
Comparison: Methyl 2-hydroperoxy-2-methylpropanoate is unique due to the presence of the hydroperoxy group, which imparts distinct chemical reactivity and biological activity. In contrast, methyl 2-hydroxy-2-methylpropanoate and methyl 2-methylpropanoate lack this reactive group and exhibit different chemical and biological properties.
Properties
CAS No. |
64771-67-1 |
|---|---|
Molecular Formula |
C5H10O4 |
Molecular Weight |
134.13 g/mol |
IUPAC Name |
methyl 2-hydroperoxy-2-methylpropanoate |
InChI |
InChI=1S/C5H10O4/c1-5(2,9-7)4(6)8-3/h7H,1-3H3 |
InChI Key |
DAHBWXYEGLSGPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



